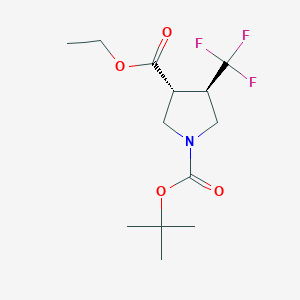
n-(4-(Allylamino)-4-oxobutyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Allylamino)-4-oxobutyl)thiophene-2-carboxamide: is a synthetic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Allylamino)-4-oxobutyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions.
Allylation and Oxo Group Introduction: The allylamino and oxo groups are introduced through a series of reactions involving allylation and oxidation.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different alcohol derivatives.
Substitution: The thiophene ring can undergo substitution reactions, where different substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It is used in the development of conductive polymers and organic semiconductors.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Anticancer Research: It is being investigated for its potential anticancer properties due to its ability to inhibit certain cancer cell lines.
Medicine:
Drug Development: The compound is explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry:
Agriculture: It can be used in the formulation of agrochemicals to protect crops from pests and diseases.
Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of N-(4-(Allylamino)-4-oxobutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide: This compound shares a similar thiophene core but has different substituents, leading to distinct biological activities.
Benzo[b]thiophene-2-carboxamide Derivatives: These compounds have a benzo-fused thiophene ring and are investigated for their STING-agonistic activity.
Uniqueness: N-(4-(Allylamino)-4-oxobutyl)thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16N2O2S |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
N-[4-oxo-4-(prop-2-enylamino)butyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-2-7-13-11(15)6-3-8-14-12(16)10-5-4-9-17-10/h2,4-5,9H,1,3,6-8H2,(H,13,15)(H,14,16) |
Clé InChI |
LKPVUVHBIJCTJZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)CCCNC(=O)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


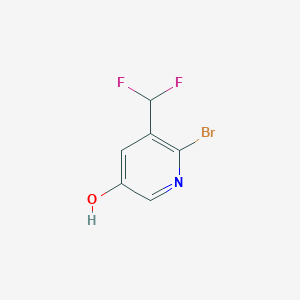
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)

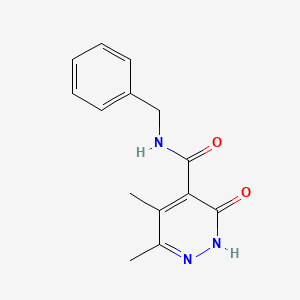
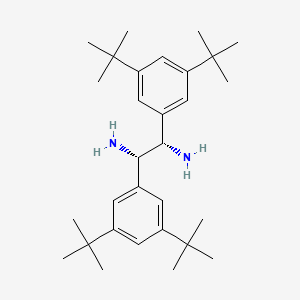
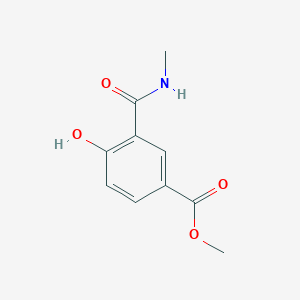
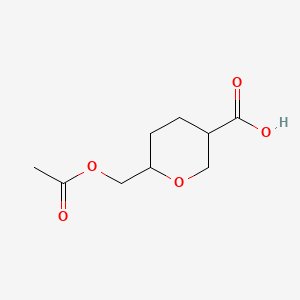
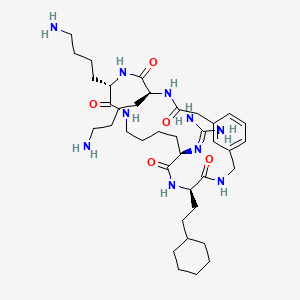
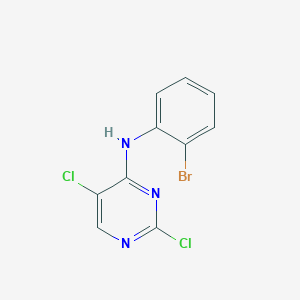


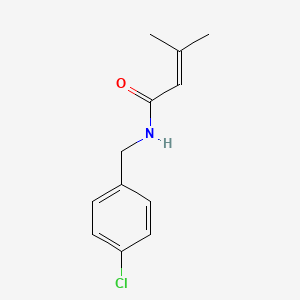
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
